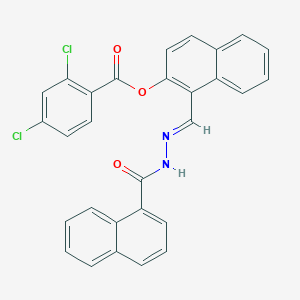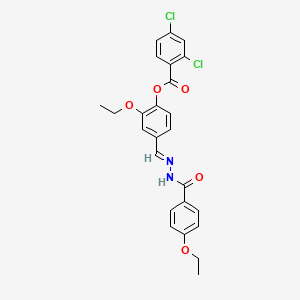![molecular formula C23H19ClN6O2S B12015945 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-吡啶-4-基亚甲基]乙酰肼是一种复杂的有机化合物,属于三唑衍生物类。
准备方法
合成路线和反应条件
2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-吡啶-4-基亚甲基]乙酰肼的合成通常涉及多个步骤:
三唑核的形成: 第一步涉及适当的肼衍生物与取代的苯异硫氰酸酯环化形成1,2,4-三唑环。
取代反应: 然后使三唑核进行取代反应,引入4-氯苯基和4-甲氧基苯基基团。
硫醚的形成: 硫代基团是通过亲核取代反应引入的,通常使用硫醇试剂。
酰肼的形成: 最后一步是将三唑-硫醚中间体与吡啶-4-甲醛缩合形成乙酰肼衍生物。
工业生产方法
这种化合物的工业生产很可能遵循类似的合成路线,但在更大规模上进行,利用间歇式或连续流反应器来优化产率和纯度。反应条件,如温度、压力和溶剂选择,将被仔细控制,以确保一致性和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,形成亚砜或砜。
还原: 还原反应可以针对硝基或三唑环,导致各种还原衍生物。
取代: 芳香环和三唑核可以参与亲电和亲核取代反应,允许进一步的功能化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 卤素 (Cl₂, Br₂) 和亲核试剂 (胺类、硫醇类) 等试剂在各种条件下(酸性、碱性或中性)使用。
主要产物
氧化: 亚砜和砜。
还原: 还原的三唑衍生物。
取代: 具有不同官能团的各种取代的三唑衍生物。
科学研究应用
化学
在化学领域,这种化合物被用作合成更复杂分子的基础材料。其独特的结构允许多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学方面,这种化合物已被证明具有抗菌和抗真菌剂的潜力。其与生物大分子相互作用的能力使其成为药物开发的候选者。
医学
在药物化学领域,这种化合物因其潜在的治疗特性而被研究,包括抗炎、抗癌和抗病毒活性。其三唑核以其生物活性而闻名,可以在药物设计中加以利用。
工业
在工业上,这种化合物可用于开发具有特定性能的新聚合物和材料,例如增强的热稳定性或导电性。
作用机制
2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-吡啶-4-基亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。三唑环可以与酶或受体结合,抑制其活性。该化合物也可能干扰细胞途径,从而导致其观察到的生物学效应。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- 2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(4-异丙基苯基)亚甲基]乙酰肼
- 2-{[4-(4-氯苯基)-5-(4-吡啶基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,4-二甲氧基苯基)乙酰胺
- N'-[(E)-(4-叔丁基苯基)亚甲基]-2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫代}乙酰肼
独特性
2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-吡啶-4-基亚甲基]乙酰肼的独特性在于其独特的取代模式以及同时存在氯苯基和甲氧基苯基基团,这赋予其独特的化学和生物特性。这使其成为各种应用的多功能化合物,使其与其他类似的三唑衍生物区分开来。
属性
分子式 |
C23H19ClN6O2S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-20-8-2-17(3-9-20)22-28-29-23(30(22)19-6-4-18(24)5-7-19)33-15-21(31)27-26-14-16-10-12-25-13-11-16/h2-14H,15H2,1H3,(H,27,31)/b26-14+ |
InChI 键 |
QGALFRXRDZWEOT-VULFUBBASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=NC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)

![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)



